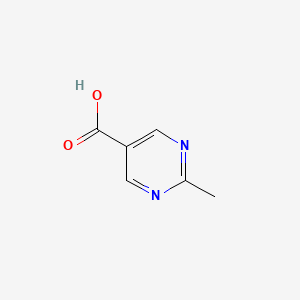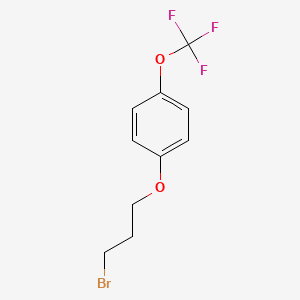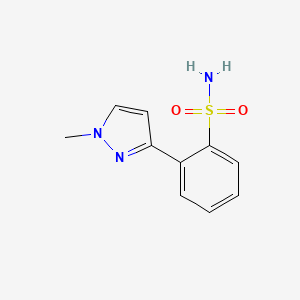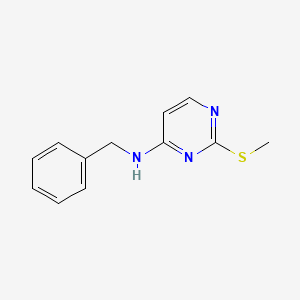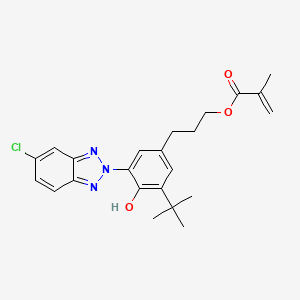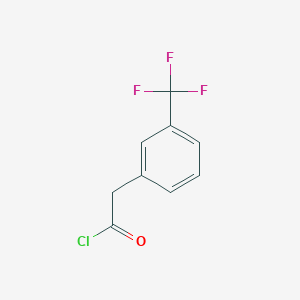
3-(Trifluoromethyl)phenylacetyl chloride
Vue d'ensemble
Description
3-(Trifluoromethyl)phenylacetyl chloride is a chemical compound with the molecular formula C9H6ClF3O and a molecular weight of 222.59 . It is used in research and development .
Molecular Structure Analysis
The IUPAC name for this compound is [3-(trifluoromethyl)phenyl]acetyl chloride . The InChI code is 1S/C9H6ClF3O/c10-8(14)5-6-2-1-3-7(4-6)9(11,12)13/h1-4H,5H2 .Physical And Chemical Properties Analysis
This compound is a liquid at ambient temperature . It should be stored at 2-8°C .Applications De Recherche Scientifique
Application in Palladium-Catalyzed Trifluoromethylation
Trifluoromethyl groups, such as in 3-(Trifluoromethyl)phenylacetyl chloride, are increasingly used in pharmaceuticals and agrochemicals due to their ability to attract electron density within molecular frameworks. Cho et al. (2010) discussed an efficient method for adding trifluoromethyl groups to a range of aryl substrates using a palladium catalyst. This process is significant in pharmaceutical and agrochemical synthesis, where trifluoromethyl groups can significantly influence the properties of organic molecules (Cho et al., 2010).
Role in Synthesis of Organocatalysts
Trityl chloride (Ph3CCl), a related compound, is noted for its role in catalyzing the condensation of certain compounds, as described by Zare et al. (2014). This illustrates the utility of such compounds in promoting chemical reactions under mild and solvent-free conditions, which is valuable in various synthetic applications (Zare et al., 2014).
Involvement in Chemical Characterization and Spectroscopy Studies
Bahr and Boudjouk (1993) explored the use of trifluoromethylated compounds in the generation of silylnitrilium ions, characterized by NMR and IR spectroscopy. This research indicates the significance of trifluoromethyl groups in advanced chemical analysis and characterization (Bahr & Boudjouk, 1993).
Safety And Hazards
Propriétés
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c10-8(14)5-6-2-1-3-7(4-6)9(11,12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVJJJQOPGZSIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508908 | |
| Record name | [3-(Trifluoromethyl)phenyl]acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)phenylacetyl chloride | |
CAS RN |
2003-14-7 | |
| Record name | [3-(Trifluoromethyl)phenyl]acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

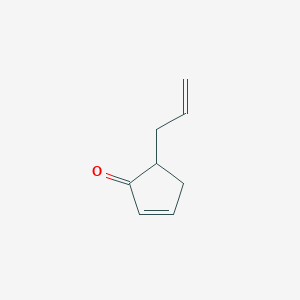
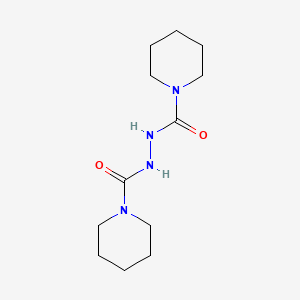
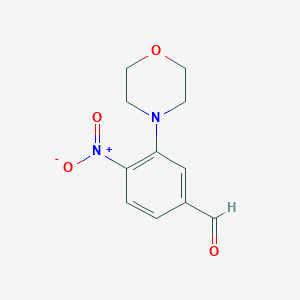
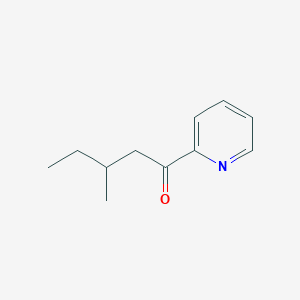
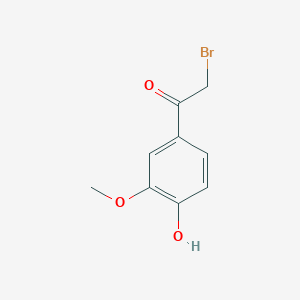
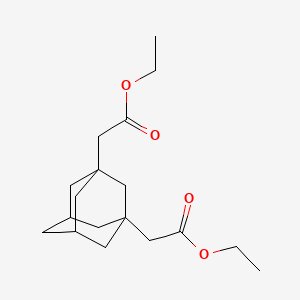
![5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester](/img/structure/B1314255.png)
